4-(Trifluoromethyl)benzene-1,2-diamine

Vue d'ensemble

Description

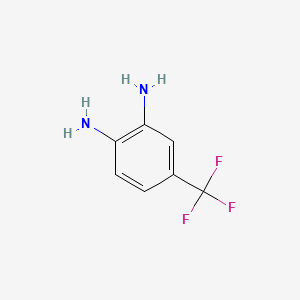

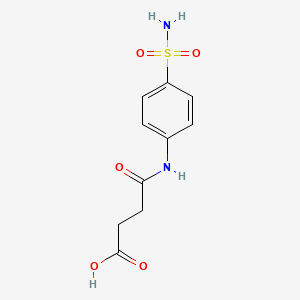

“4-(Trifluoromethyl)benzene-1,2-diamine” is a chemical compound also known as 3,4-Diaminobenzotrifluoride or 4-Trifluoromethyl-1,2-phenylenediamine . It has a molecular weight of 176.056 daltons and a chemical formula of C₇H₇F₃N₂ .

Synthesis Analysis

The synthesis of “4-(Trifluoromethyl)benzene-1,2-diamine” involves the use of hydrogen in methanol at room temperature . A mixture of 2-nitro-4-trifluoromethyl-phenylamine and Raney Ni in methanol is stirred under hydrogen overnight. The reaction mixture is then filtered and concentrated to provide the compound .

Molecular Structure Analysis

The molecular structure of “4-(Trifluoromethyl)benzene-1,2-diamine” can be represented by the canonical SMILES string C1=CC(=C(C=C1C(F)(F)F)N)N . This structure is also available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

The chemical reactions involving “4-(Trifluoromethyl)benzene-1,2-diamine” include its synthesis from 2-nitro-4-trifluoromethyl-phenylamine . The compound has been used in the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence .

Physical And Chemical Properties Analysis

“4-(Trifluoromethyl)benzene-1,2-diamine” is a white or gray to yellow powder or crystals or liquid . It should be stored in a dark place, in an inert atmosphere, at room temperature .

Applications De Recherche Scientifique

Pharmaceutical Intermediates

3,4-Diaminobenzotrifluoride serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its unique structure, incorporating both amine groups and a trifluoromethyl group, allows for the creation of complex molecules used in drug development .

Material Science

In material science, this compound is utilized for the fabrication of polymers and coatings that require specific properties such as increased resistance to solvents or enhanced thermal stability. The trifluoromethyl group in particular imparts these materials with unique chemical resistance .

Environmental Technology

Nanotechnology research has leveraged 3,4-Diaminobenzotrifluoride for the adsorption of hazardous substances like benzene and toluene from the environment. This application is crucial in the development of more efficient and environmentally friendly cleanup methods .

Analytical Chemistry

As an analytical reagent, 3,4-Diaminobenzotrifluoride can be used in the development of new diagnostic tests and assays. Its chemical properties allow for precise reactions that are necessary for the detection of specific biomolecules .

Agrochemical Synthesis

The compound is also found in the synthesis of agrochemicals, where it is used to create pesticides and herbicides. The presence of the trifluoromethyl group is known to enhance the activity and durability of these agrochemicals .

Dye and Pigment Industry

In the dye and pigment industry, 3,4-Diaminobenzotrifluoride is a precursor to compounds that form the basis of various dyes. These dyes are then used in textiles, inks, and coatings, providing vibrant colors and fastness properties .

Electronics and Optoelectronics

This compound finds applications in the electronics industry, particularly in the creation of electronic components that require specific conductive or semiconductive properties. The amine groups can be used to tailor the electronic characteristics of materials .

Catalysis

Lastly, 3,4-Diaminobenzotrifluoride is used in catalysis, where it acts as a ligand or a building block for catalysts involved in organic synthesis. The fluorine atoms can influence the reactivity and selectivity of these catalysts .

Safety and Hazards

“4-(Trifluoromethyl)benzene-1,2-diamine” is classified as hazardous. It causes severe skin burns and eye damage . The safety information includes precautionary statements such as avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Orientations Futures

“4-(Trifluoromethyl)benzene-1,2-diamine” has been used in the design and synthesis of compounds with symmetrical donor–acceptor–donor architectures as emitters exhibiting efficient thermally activated delayed fluorescence . This suggests potential future directions in the field of organic light-emitting diodes (OLEDs) .

Mécanisme D'action

Target of Action

It has been suggested that it may interact with dna

Mode of Action

It has been suggested that it may be involved in photo-induced ligand dissociation and subsequent DNA covalent binding . This suggests that 3,4-Diaminobenzotrifluoride could potentially serve as a photoactivated chemotherapeutic agent .

Biochemical Pathways

Given its potential interaction with DNA , it may affect pathways related to DNA replication, transcription, and repair

Pharmacokinetics

Its molecular weight is 176.14 , which suggests it could potentially be absorbed and distributed throughout the body.

Result of Action

Given its potential interaction with DNA , it may cause changes at the molecular level that could potentially affect cellular function

Propriétés

IUPAC Name |

4-(trifluoromethyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2/c8-7(9,10)4-1-2-5(11)6(12)3-4/h1-3H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQWJHUJJBYMJMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40190272 | |

| Record name | 4-Trifluoromethyl-1,2-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Trifluoromethyl)benzene-1,2-diamine | |

CAS RN |

368-71-8 | |

| Record name | 4-Trifluoromethyl-1,2-phenylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Trifluoromethyl-1,2-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trifluoromethyl)benzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the structural characteristics of 4-(Trifluoromethyl)benzene-1,2-diamine?

A1: 4-(Trifluoromethyl)benzene-1,2-diamine is an organic compound with the molecular formula C7H7F3N2. While specific spectroscopic data is not provided in the given research papers, its structure consists of a benzene ring with two amine (-NH2) groups at the 1 and 2 positions and a trifluoromethyl (-CF3) group at the 4 position.

Q2: How does 4-(Trifluoromethyl)benzene-1,2-diamine interact with Mycobacterium tuberculosis dihydrofolate reductase?

A2: Research indicates that 4-(Trifluoromethyl)benzene-1,2-diamine acts as a fragment (fragment 17) that binds to Mycobacterium tuberculosis dihydrofolate reductase (DHFR) []. While the exact binding mechanism and downstream effects are not detailed in the provided abstract, the interaction with DHFR suggests potential as a starting point for developing anti-tuberculosis drugs. DHFR is a key enzyme in folate metabolism, which is essential for bacterial DNA synthesis. Inhibition of DHFR can therefore disrupt bacterial growth and proliferation.

Q3: Can 4-(Trifluoromethyl)benzene-1,2-diamine be used to synthesize other compounds?

A3: Yes, 4-(Trifluoromethyl)benzene-1,2-diamine can be used as a reactant in organic synthesis. For example, it reacts with 1,5-difluoro-2,4-dinitrobenzene to produce N1-(5-fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine [, ]. The reaction conditions, specifically the choice of solvent, can significantly impact the product yield and purity.

Q4: Are there any known interactions between 4-(trifluoromethyl)benzene-1,2-diamine and the tumor suppressor protein p53?

A4: The provided research indicates that a complex has been formed between the p53 core domain mutant Y220C and 4-(trifluoromethyl)benzene-1,2-diamine []. This finding suggests a potential interaction with p53, a protein crucial for cell cycle regulation and tumor suppression. Further research is needed to elucidate the details and implications of this interaction.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

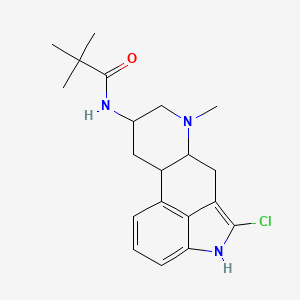

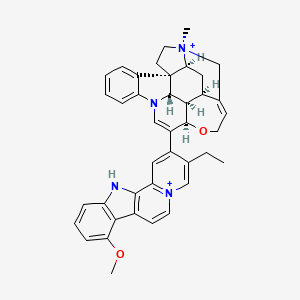

![N-[(4-methoxyphenyl)methyl]-2-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]acetamide](/img/structure/B1206748.png)